RS102895

Beschreibung

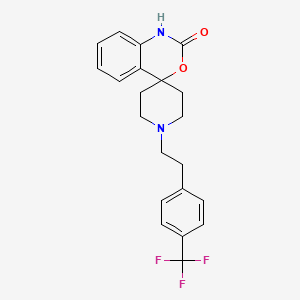

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H21F3N2O2 |

|---|---|

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |

InChI |

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20/h1-8H,9-14H2,(H,25,27) |

InChI-Schlüssel |

HIDWEYPGMLIQSN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RS102895

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides a comprehensive overview of its mechanism of action, detailing its binding affinity, functional inhibition, and impact on downstream signaling pathways. This guide is intended to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate a deeper understanding of this compound for research and drug development purposes.

Core Mechanism of Action: CCR2 Antagonism

This compound exerts its primary pharmacological effect by acting as a competitive antagonist at the CCR2 receptor. CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of monocytes and macrophages in response to its primary ligand, monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2). By binding to CCR2, this compound allosterically inhibits the binding of CCL2, thereby blocking the initiation of downstream intracellular signaling cascades that mediate chemotaxis and inflammation.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional inhibitory activity.

Table 1: Receptor Binding Affinity and Functional Inhibition of this compound

| Target | Assay Type | Species | Cell Line/System | Ligand/Stimulant | IC50 | Reference |

| CCR2b | Inhibition of human recombinant receptor | Human | Recombinant | - | 360 nM | [1] |

| CCR1 | Inhibition of human recombinant receptor | Human | Recombinant | - | 17.8 µM | [1] |

| α1a adrenergic receptor | Inhibition | Human | Cells | - | 130 nM | [2] |

| α1d adrenergic receptor | Inhibition | Human | Cells | - | 320 nM | |

| 5-HT1a receptor | Inhibition | Rat | Brain Cortex | - | 470 nM | |

| CCR2 | Calcium Influx Inhibition | - | - | MCP-1 | 32 nM | |

| CCR2 | Calcium Influx Inhibition | - | - | MCP-3 | 130 nM | |

| CCR2 | Chemotaxis Inhibition | - | - | MCP-1 | 1.7 µM | |

| MCP-1 Receptor (Wild Type) | Inhibition | - | Cells | - | 550 nM | |

| MCP-1 Receptor (D284N mutant) | Inhibition | - | Cells | - | 568 nM | |

| MCP-1 Receptor (D284A mutant) | Inhibition | - | Cells | - | 1892 nM | |

| MCP-1 Receptor (E291A, E291Q, D284A/E291A, D284N/E291Q mutants) | Inhibition | - | Cells | - | >100,000 nM |

Downstream Signaling Pathways

Blockade of the CCL2/CCR2 signaling axis by this compound leads to the attenuation of several key intracellular signaling pathways that are crucial for cell migration, survival, and proliferation. The primary pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is used to quantify the ability of this compound to inhibit the migration of cells towards a chemoattractant, such as CCL2.

Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced cell migration.

Materials:

-

Chemotaxis chamber (e.g., Boyden chamber or 24-well Transwell plate with 5 µm pore size inserts)

-

Chemoattractant: Recombinant human CCL2 (MCP-1)

-

Test Compound: this compound

-

Cells: Monocytic cell line (e.g., THP-1) or primary monocytes

-

Assay Medium: Serum-free RPMI 1640

-

Detection Reagent: Calcein-AM or similar fluorescent dye

Procedure:

-

Cell Preparation: Culture cells to a density of 1-2 x 10^6 cells/mL. Harvest and resuspend in serum-free assay medium at a final concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in assay medium.

-

Assay Setup:

-

Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.

-

In the upper chamber (insert), add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification:

-

Remove the inserts and gently wipe the top surface of the membrane to remove non-migrated cells.

-

Migrated cells on the bottom of the membrane are quantified. This can be done by staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a plate reader, or by lysing the cells and using a DNA-intercalating dye.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Calcium Influx Assay

This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CCL2 binding to CCR2.

Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced calcium mobilization.

Materials:

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)

-

Cells: A cell line expressing CCR2 (e.g., HEK293-CCR2b or THP-1)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Test Compound: this compound

-

Agonist: Recombinant human CCL2 (MCP-1)

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Preparation: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Signal Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of CCL2 into each well to stimulate the cells.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.

-

-

Data Analysis: The increase in fluorescence intensity upon CCL2 stimulation corresponds to the calcium influx. Calculate the percentage of inhibition of the calcium response for each concentration of this compound. Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR2 receptor. Its mechanism of action is centered on the competitive inhibition of CCL2 binding, leading to the suppression of downstream signaling pathways critical for monocyte and macrophage migration and activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential therapeutic applications in inflammatory and fibrotic diseases.

References

RS102895: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory response, primarily by mediating the migration of monocytes and macrophages to sites of inflammation. The CCL2-CCR2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.

Discovery

This compound was identified as a selective CCR2 antagonist through screening of chemical libraries for compounds that could inhibit the binding of CCL2 to its receptor. It belongs to a class of spiropiperidine-containing compounds and was found to bind with high affinity to the CCR2 receptor, effectively inhibiting downstream signaling and subsequent monocyte chemotaxis.[1] Its discovery provided a valuable tool for investigating the role of the CCL2-CCR2 axis in various disease models and positioned it as a lead compound for the development of anti-inflammatory therapeutics.

Synthesis

Synthesis of the Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Core

The synthesis of the spiro[benzoxazine-piperidin]-one core generally involves the reaction of an anthranilic acid derivative with a piperidinone derivative.

Caption: General synthesis of the spiro[benzoxazine-piperidin]-one core.

The final synthesis of this compound would involve the subsequent alkylation of the piperidine nitrogen with a suitable 2-[4-(trifluoromethyl)phenyl]ethyl group.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand CCL2. This inhibition blocks the downstream signaling cascade that is normally initiated by CCL2 binding, thereby preventing the recruitment of monocytes and other inflammatory cells to tissues.

The CCL2-CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), activates several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and survival. This compound blocks the initial step of this cascade.

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| Human CCR2 | Radioligand Binding | 360 | [2] |

| Human α1a Receptor | Cell-based | 130 | [2] |

| Human α1d Receptor | Cell-based | 320 | [2] |

| Rat Brain Cortex 5HT1a Receptor | Cell-based | 470 | [2] |

| Wild-type MCP-1 Receptor | Cell-based | 550 | |

| D284N mutant MCP-1 Receptor | Cell-based | 568 | |

| D284A mutant MCP-1 Receptor | Cell-based | 1892 |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Half-life (t1/2) | ~1 hour | Intraperitoneal (i.p.) | |

| Effective Plasma Concentration | ≥ 20 ng/mL | Intraperitoneal (i.p.) |

Experimental Protocols

In Vivo Dosing and Pharmacokinetic Analysis in Mice

This protocol describes the administration of this compound to mice and the subsequent analysis of plasma concentrations.

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Methodology:

-

Animal Model: Male C57BL/6 mice (6-8 weeks old).

-

Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).

-

Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

-

Blood Sampling: Collect blood samples via cardiac puncture or tail vein at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).

-

Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 4°C to separate the plasma.

-

Sample Analysis: Analyze plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Calculate pharmacokinetic parameters, such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), using appropriate software.

In Vitro Chemotaxis Assay

This protocol outlines a method to assess the ability of this compound to inhibit monocyte migration towards a CCL2 gradient.

Methodology:

-

Cell Preparation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or use a monocyte-like cell line (e.g., THP-1).

-

Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size).

-

Chemoattractant: Add CCL2 (e.g., 10 ng/mL) to the lower chamber of the chemotaxis plate.

-

Cell Treatment: Pre-incubate the monocytes with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Cell Seeding: Add the treated monocytes to the upper chamber of the chemotaxis plate.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (e.g., 90 minutes to 3 hours).

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.

-

Analysis: Count the number of migrated cells in several fields of view using a microscope. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Conclusion

This compound is a well-characterized and selective CCR2 antagonist that has been instrumental in elucidating the role of the CCL2-CCR2 signaling axis in inflammatory processes. Its potent inhibitory activity and documented in vivo efficacy in various preclinical models underscore its potential as a therapeutic agent. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological properties of this compound to support further research and development in the field of inflammation and immunology.

References

RS102895: A Selective CCR2 Antagonist for Research and Drug Development

An In-depth Technical Guide

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide array of inflammatory and fibrotic diseases, making CCR2 a compelling target for therapeutic intervention. RS102895 is a potent and selective small-molecule antagonist of CCR2, which has been instrumental as a research tool to elucidate the role of the CCR2/CCL2 axis in various disease models. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its evaluation, and its application in in vivo studies.

Pharmacological Profile of this compound

This compound is a spiro[benzoxazine-piperidine] derivative that acts as a selective antagonist of the CCR2b receptor. Its primary mechanism of action involves binding to the receptor and preventing the downstream signaling cascades initiated by CCL2 and other cognate chemokines.

Binding Affinity and Functional Antagonism

The potency of this compound has been characterized through various in vitro assays, which are summarized in the tables below.

| Binding Affinity | |

| Parameter | Value |

| IC50 (human CCR2b) | 360 nM[1] |

| IC50 (human CCR1) | 17.8 µM |

| Functional Antagonism | |

| Assay | IC50 Value |

| MCP-1-stimulated Calcium Influx | 32 nM |

| Chemotaxis | 1.7 µM |

Selectivity Profile

While highly selective for CCR2 over CCR1, this compound has been shown to interact with other G-protein coupled receptors (GPCRs). Researchers should consider these off-target effects when interpreting experimental results.

| Off-Target Activity | |

| Receptor | IC50 Value |

| Human α1a-adrenergic receptor | 130 nM[1] |

| Human α1d-adrenergic receptor | 320 nM[1] |

| Rat brain cortex 5-HT1a receptor | 470 nM[1] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide researchers in the evaluation of this compound and other CCR2 antagonists.

Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CCR2b

-

[125I]-MCP-1 (radioligand)

-

This compound or other test compounds

-

Binding Buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture CCR2b-expressing HEK293 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [125I]-MCP-1, and varying concentrations of this compound or test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant gradient.[2]

Materials:

-

CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells)

-

Chemoattractant (e.g., recombinant human CCL2/MCP-1)

-

This compound or other test compounds

-

Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pores)

-

Assay Medium (e.g., RPMI 1640 with 1% FBS)

-

Cell staining and counting equipment

Procedure:

-

Cell Preparation: Isolate primary monocytes or culture THP-1 cells. Resuspend the cells in assay medium.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or test compound for 30-60 minutes at 37°C.

-

Assay Setup: Add the chemoattractant (CCL2) to the lower wells of the chemotaxis chamber. Place the Transwell insert into each well.

-

Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours to allow for cell migration.

-

Cell Quantification: Remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells. Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

-

Data Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope. Calculate the IC50 value for the inhibition of chemotaxis.

Calcium Mobilization Assay

This assay measures the inhibition of the transient increase in intracellular calcium concentration that occurs upon CCR2 activation.

Materials:

-

CCR2-expressing cells (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

CCL2/MCP-1

-

This compound or other test compounds

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed CCR2-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

-

Compound Addition: Wash the cells to remove excess dye and add various concentrations of this compound or test compound. Incubate for 15-30 minutes.

-

Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Add a solution of CCL2 to each well to stimulate the receptor.

-

Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the IC50 value for the inhibition of the CCL2-induced calcium mobilization.

In Vivo Applications

This compound has been utilized in numerous preclinical models to investigate the role of CCR2 in various inflammatory conditions.

| In Vivo Model | Species | Dosing | Key Findings | Reference |

| Vaccine Response | Mouse | 5 mg/kg, i.p., every 6 hours | Enhanced vaccine immunity by blocking monocyte migration to lymph nodes. | |

| Atherosclerosis | Mouse | Not specified | Tested in a chronopharmacological study. | |

| Renovascular Hypertension | Mouse | Daily i.p. administration | Reduced renal leukocyte infiltration, kidney injury, and hypertension. | |

| Tendon Healing | Mouse | Not specified | Promoted pro-inflammatory macrophage polarization in vitro. |

Pharmacokinetics: In mice, this compound has a short plasma half-life of approximately 1 hour following intraperitoneal administration. Dosing every 6 hours was found to maintain plasma concentrations sufficient to block monocyte migration.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

References

RS102895: A Technical Guide for Researchers

An In-depth Technical Guide on the CCR2 Antagonist RS102895

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCL2-CCR2 axis in various inflammatory and autoimmune diseases.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the spiropiperidine class of compounds.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one |

| CAS Number | 300815-41-2[2][3] |

| Molecular Formula | C₂₁H₂₁F₃N₂O₂ |

| Molecular Weight | 390.40 g/mol [3][4] |

| Canonical SMILES | C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F |

| InChI | InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27) |

| InChIKey | KRRISOFSWVKYBF-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Purity | >99% |

| Solubility | Soluble in DMSO to 50 mM. Also soluble in DMF and Ethanol. |

| Storage | Store at 4°C, protected from light. |

Pharmacological Properties

This compound is a potent and selective antagonist of the human CCR2 receptor, a key mediator in the inflammatory response.

Receptor Binding and Functional Activity

| Target | Assay | IC₅₀ |

| Human CCR2b | Radioligand Binding | 360 nM |

| Human CCR1 | Radioligand Binding | 17.8 µM |

| Human α1a Adrenergic Receptor | Functional Assay | 130 nM |

| Human α1d Adrenergic Receptor | Functional Assay | 320 nM |

| Rat Brain Cortex 5-HT1a Receptor | Functional Assay | 470 nM |

| MCP-1-stimulated Chemotaxis (THP-1 cells) | Chemotaxis Assay | 1.7 µM |

| MCP-1-stimulated Calcium Influx | Calcium Flux Assay | 32 nM |

| MCP-3-stimulated Calcium Influx | Calcium Flux Assay | 130 nM |

Pharmacokinetics

In vivo studies in mice have shown that this compound has a short plasma half-life of approximately 1 hour following intraperitoneal administration. A multi-dosing regimen of 5 mg/kg every 6 hours was found to maintain plasma concentrations above 20 ng/mL, a level sufficient to block monocyte migration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

CCR2 Radioligand Binding Assay

This protocol is adapted from methodologies described for CCR2 antagonist characterization.

Objective: To determine the binding affinity of this compound for the human CCR2b receptor.

Materials:

-

HEK293 cells stably expressing human CCR2b.

-

[¹²⁵I]-MCP-1 (radioligand).

-

This compound.

-

Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 1 M NaCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from HEK293-CCR2b cells.

-

In a 96-well plate, add 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in binding buffer.

-

Add 25 µL of [¹²⁵I]-MCP-1 (final concentration ~0.1 nM) to each well.

-

Add 150 µL of cell membrane preparation (e.g., 5-10 µg protein/well) to initiate the binding reaction.

-

For non-specific binding control wells, add a high concentration of unlabeled MCP-1 (e.g., 1 µM).

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.

THP-1 Chemotaxis Assay

This protocol is based on standard transwell migration assays for monocytic cells.

Objective: To assess the inhibitory effect of this compound on MCP-1-induced chemotaxis of THP-1 cells.

Materials:

-

THP-1 cells.

-

Recombinant human MCP-1.

-

This compound.

-

Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.

-

Transwell inserts (e.g., 5 µm pore size).

-

24-well plates.

-

Calcein-AM (for cell labeling).

-

Fluorescence plate reader.

Procedure:

-

Culture THP-1 cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

-

Label the cells with Calcein-AM according to the manufacturer's protocol.

-

Pre-incubate the labeled THP-1 cells with varying concentrations of this compound for 30 minutes at 37°C.

-

In the lower chamber of the 24-well plate, add 600 µL of chemotaxis buffer containing MCP-1 (e.g., 10 ng/mL). For control wells, add buffer alone.

-

Place the transwell inserts into the wells.

-

Add 100 µL of the pre-incubated THP-1 cell suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

After incubation, carefully remove the inserts.

-

Quantify the migrated cells in the lower chamber by measuring the fluorescence using a plate reader (Excitation/Emission ~485/520 nm).

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC₅₀ value.

Calcium Influx Assay

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium levels.

Objective: To determine the effect of this compound on MCP-1-stimulated calcium mobilization in CCR2-expressing cells.

Materials:

-

HEK293 cells stably expressing human CCR2b or THP-1 cells.

-

Recombinant human MCP-1.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add 100 µL of assay buffer containing varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Place the plate in a fluorescence plate reader and record the baseline fluorescence.

-

Add a solution of MCP-1 (e.g., final concentration of 100 ng/mL) to stimulate the cells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence and absence of the compound and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating a CCR2 antagonist.

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the evaluation of a CCR2 antagonist like this compound.

References

- 1. Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists: binding to a common chemokine receptor motif within the helical bundle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]

- 4. corning.com [corning.com]

Technical Guide: RS102895, a CCR2 Chemokine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS102895, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document consolidates key data on its physicochemical properties, biological activity, and relevant experimental methodologies for its study.

Core Compound Properties

This compound is a spiropiperidine compound recognized for its selective inhibition of the CCR2 receptor. It is a valuable tool for investigating the roles of the CCL2/CCR2 signaling axis in various physiological and pathological processes, including inflammation, immunology, and oncology.

Data Presentation: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| Compound Name | This compound | [1] |

| Synonym(s) | Abaucin, MLJS-21001 | [2] |

| Molecular Weight | 426.86 g/mol (for hydrochloride salt) | |

| 426.9 g/mol | ||

| Molecular Formula | C₂₁H₂₁F₃N₂O₂ · HCl (for hydrochloride salt) | |

| CAS Number | 1173022-16-6 (for hydrochloride salt) | |

| 300815-41-2 | ||

| Purity | ≥98% | |

| Formulation | Crystalline solid | |

| Solubility | Soluble in DMSO (up to 75 mM) |

Biological Activity and Potency

This compound is a selective antagonist of CCR2, effectively blocking the downstream signaling initiated by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). Its inhibitory effects have been quantified in various in vitro assays.

Data Presentation: In Vitro Inhibitory Activity (IC₅₀)

| Target/Assay | IC₅₀ Value | Source(s) |

| Human CCR2b Receptor | 360 nM (0.36 µM) | |

| Human CCR1 Receptor | 17.8 µM | |

| MCP-1-stimulated Calcium Influx | 32 nM | |

| MCP-3-stimulated Calcium Influx | 130 nM | |

| Chemotaxis of THP-1 cells (towards MCP-1) | 1.7 µM | |

| Adrenergic α₁ₐ Receptor | 130 nM (0.13 µM) | |

| Adrenergic α₁d Receptor | 320 nM (0.32 µM) | |

| Serotonin 5-HT₁ₐ Receptor | 47 µM |

Signaling Pathways

This compound exerts its effects by blocking the CCL2/CCR2 signaling axis. CCR2 is a G protein-coupled receptor (GPCR). Upon binding its ligand CCL2, it initiates a conformational change that activates intracellular G proteins. This, in turn, triggers several downstream signaling cascades that are crucial for cellular functions such as migration, proliferation, and survival.

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Chemotaxis Assay

This protocol describes a common method to assess the ability of this compound to inhibit the migration of monocytic cells towards a chemoattractant.

Caption: Workflow for a THP-1 Cell Chemotaxis Assay.

Methodology Details:

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol.

-

Cell Preparation: Cells are harvested, washed, and resuspended in serum-free assay buffer (e.g., HBSS with 0.1% BSA) at a density of 1-2 x 10⁶ cells/mL.

-

Compound Incubation: The cell suspension is pre-incubated with various concentrations of this compound (typically ranging from 1 nM to 10 µM) or vehicle control (DMSO) for 30 to 60 minutes at 37°C.

-

Assay Setup: A Transwell plate with inserts having a 5 µm pore size is used. The lower chamber is filled with assay buffer containing a chemoattractant, such as human recombinant MCP-1 (CCL2).

-

Cell Migration: The pre-incubated cell suspension is added to the upper chamber (the insert). The plate is then incubated for 2 to 4 hours to allow for cell migration through the porous membrane towards the chemoattractant.

-

Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained. The number of migrated cells is then counted in several fields of view using a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.

-

Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a dose-response curve.

Calcium Mobilization Assay

This protocol outlines a method to measure the inhibitory effect of this compound on GPCR-mediated intracellular calcium release.

Methodology Details:

-

Cell Preparation: Cells expressing CCR2 (e.g., THP-1 or a recombinant cell line) are harvested and resuspended in a suitable assay buffer.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, by incubating them with the dye for 30-60 minutes at 37°C, according to the dye manufacturer's instructions. After loading, excess dye is washed away.

-

Compound Addition: The dye-loaded cells are plated into a microplate. This compound at various concentrations or a vehicle control is added to the wells and incubated for a short period.

-

Fluorescence Measurement: The microplate is placed in a fluorescence plate reader equipped with injectors (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken.

-

Agonist Stimulation: A CCR2 agonist, such as MCP-1, is injected into the wells to stimulate the cells.

-

Data Acquisition: The fluorescence intensity is monitored in real-time immediately before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the peak fluorescence signal in its presence compared to the vehicle control. An IC₅₀ value is calculated from the dose-response curve.

This document is intended for research use only. All experimental procedures should be conducted in accordance with institutional and safety guidelines.

References

An In-depth Technical Guide to the Binding Affinity of RS102895 for the CC Chemokine Receptor 2 (CCR2)

This guide provides a comprehensive overview of the binding characteristics of RS102895, a potent and selective antagonist for the CC Chemokine Receptor 2 (CCR2). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Binding Affinity Data

This compound is a spiropiperidine compound that demonstrates high affinity and selectivity for the CCR2b isoform.[1] Its binding affinity has been characterized using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric. The following tables summarize the available quantitative data for this compound against CCR2 and other receptors to illustrate its selectivity profile.

Table 1: Binding Affinity of this compound for CCR2

| Target Receptor | Ligand/Stimulus | Assay Type | Cell Line | IC50 Value | Reference |

| Human CCR2b | MCP-1 | Radioligand Binding | Stably transfected Chinese Hamster Lung (CHL) cells | 360 nM | [1][2] |

| Human CCR2b | MCP-1 | Calcium Influx | CHL cells | 31-32 nM | [1] |

| Human CCR2b | MCP-3 | Calcium Influx | CHL cells | 130 nM | |

| Human CCR2b | MCP-1 | Chemotaxis | THP-1-5X cells | 1.7 µM | |

| Wild Type MCP-1 Receptor | Not Specified | Not Specified | Not Specified | 550 nM | |

| D284N Mutant MCP-1 Receptor | Not Specified | Not Specified | Not Specified | 568 nM | |

| D284A Mutant MCP-1 Receptor | Not Specified | Not Specified | Not Specified | 1892 nM |

Table 2: Selectivity Profile of this compound

| Target Receptor | Ligand/Stimulus | Assay Type | IC50 Value | Reference |

| Human CCR1 | MIP-1α | Radioligand Binding | 17.8 µM | |

| Human α1a Adrenergic Receptor | Not Specified | Not Specified | 130 nM | |

| Human α1d Adrenergic Receptor | Not Specified | Not Specified | 320 nM | |

| Rat brain cortex 5-HT1a Receptor | Not Specified | Not Specified | 470 nM |

Experimental Protocols

The characterization of this compound binding affinity for CCR2 involves several key experimental methodologies. Below are detailed descriptions of the typical protocols employed.

2.1. Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

-

Cell and Membrane Preparation:

-

Cells stably expressing the human CCR2b receptor, such as Chinese Hamster Lung (CHL) or Human Embryonic Kidney (HEK293) cells, are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer, and the protein concentration is determined.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1 or a tritiated small molecule antagonist) is used.

-

Increasing concentrations of the unlabeled test compound, this compound, are added to the wells.

-

A defined amount of the membrane preparation is then added to each well.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).

-

The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2.2. Chemotaxis Assay

This functional assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant.

-

Cell Preparation:

-

A monocytic cell line that expresses CCR2, such as THP-1, is used.

-

The cells are washed and resuspended in a serum-free medium.

-

-

Assay Procedure:

-

The assay is performed using a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.

-

The lower chamber is filled with medium containing a chemoattractant, typically the CCR2 ligand MCP-1 (CCL2).

-

The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

The treated cells are then placed in the upper chamber.

-

The plate is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

-

Data Analysis:

-

The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control.

-

The IC50 value is the concentration of this compound that causes a 50% reduction in cell migration.

-

2.3. Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration that occurs upon G-protein coupled receptor activation.

-

Cell Preparation:

-

CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

The dye-loaded cells are washed and resuspended in a suitable buffer.

-

The cells are pre-incubated with different concentrations of this compound or a vehicle control.

-

The baseline fluorescence is measured using a fluorometric plate reader.

-

The cells are then stimulated with a CCR2 agonist like MCP-1.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded over time.

-

-

Data Analysis:

-

The peak fluorescence intensity following agonist stimulation is determined for each concentration of this compound.

-

The data are normalized to the response observed in the absence of the antagonist.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the agonist-induced calcium signal.

-

Visualizations

3.1. CCR2 Signaling Pathway and Antagonism by this compound

The following diagram illustrates the canonical signaling pathway of the CCR2 receptor upon binding of its ligand, MCP-1 (CCL2), and the point of inhibition by this compound.

3.2. Experimental Workflow for Radioligand Competition Binding Assay

The diagram below outlines the sequential steps involved in a typical radioligand competition binding assay to determine the IC50 of a compound like this compound.

References

RS102895: A Comprehensive Technical Review of Off-Target Effects and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS102895 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response. This document provides an in-depth technical guide on the off-target effects and selectivity profile of this compound. A thorough review of available data is presented, including quantitative binding and functional assay results, detailed experimental methodologies, and an analysis of the signaling pathways associated with both its primary target and known off-targets. This information is critical for researchers and drug development professionals to accurately interpret experimental results and anticipate potential clinical implications.

Introduction

This compound is a small molecule antagonist that has been instrumental in elucidating the role of the CCL2-CCR2 axis in various pathological conditions, including inflammation, atherosclerosis, and cancer.[1] Its primary mechanism of action is the inhibition of CCR2, thereby blocking the downstream signaling cascades initiated by the binding of its ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[2] Understanding the selectivity of this compound is paramount, as off-target interactions can lead to unforeseen physiological effects and confound experimental outcomes. This guide summarizes the known selectivity profile of this compound and provides detailed insights into its interactions with various receptors.

Selectivity and Off-Target Profile

The selectivity of this compound has been evaluated against a panel of receptors. While it demonstrates high affinity for CCR2, measurable interactions with other receptors have been identified.

Table 1: Quantitative Analysis of this compound Receptor Inhibition

| Target | Species/Tissue | Assay Type | IC50 (nM) | Reference |

| Primary Target | ||||

| CCR2 | Human | Radioligand Binding | 360 | [3][4][5] |

| Off-Targets | ||||

| CCR1 | Human | Radioligand Binding | No effect | |

| α1a-adrenergic receptor | Human | Cell-based | 130 | |

| α1d-adrenergic receptor | Human | Cell-based | 320 | |

| 5-HT1a receptor | Rat brain cortex | Cell-based | 470 |

Table 2: Activity of this compound on MCP-1 Receptor Mutants

| Receptor Mutant | IC50 (nM) | Effect | Reference |

| Wild Type MCP-1 Receptor | 550 | Suppression | |

| D284N Mutant MCP-1 Receptor | 568 | Suppression | |

| D284A Mutant MCP-1 Receptor | 1892 | Less potent inhibition | |

| E291A, E291Q, D284A/E291A, or D284N/E291Q | >100,000 | No effect |

Signaling Pathways

Primary Target: CCR2 Signaling Pathway

This compound acts as an antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of CCL2 to CCR2 typically activates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways. These pathways are integral to cellular processes such as chemotaxis, proliferation, and survival. By blocking CCL2 binding, this compound effectively inhibits these downstream events.

Off-Target Signaling Pathways

This compound exhibits inhibitory activity at α1a and α1d adrenergic receptors. These receptors are Gq/11-coupled GPCRs. Their activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This can subsequently modulate downstream pathways, including the MAPK cascade.

The 5-HT1a receptor, a member of the serotonin receptor family, is another identified off-target of this compound. This receptor is coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, 5-HT1a receptor activation can modulate ion channels, leading to neuronal hyperpolarization, and can also influence the MAPK and PI3K/Akt signaling pathways.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the selectivity profile of this compound.

Radioligand Binding Assay (for CCR2 and Off-Targets)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a target receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human receptor of interest (e.g., CCR2, α1a-adrenergic, α1d-adrenergic, or 5-HT1a).

-

Assay Buffer: A suitable binding buffer is prepared, typically containing a buffering agent (e.g., HEPES), salts, and protease inhibitors.

-

Competition Binding: In a microplate, the cell membranes are incubated with a constant concentration of a specific radioligand (e.g., [¹²⁵I]-CCL2 for CCR2) and a range of concentrations of this compound.

-

Incubation: The reaction is incubated at a specific temperature for a set period to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Chemotaxis Assay (Boyden Chamber Assay)

This functional assay assesses the ability of this compound to inhibit cell migration in response to a chemoattractant.

Methodology:

-

Cell Preparation: A suitable cell line expressing the target receptor (e.g., THP-1 monocytes for CCR2) is cultured and harvested.

-

Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Assay Setup: A Boyden chamber (or a similar transwell insert) with a porous membrane is used. The lower chamber is filled with media containing the chemoattractant (e.g., CCL2).

-

Cell Seeding: The pre-treated cells are added to the upper chamber.

-

Incubation: The chamber is incubated for a period sufficient to allow cell migration through the pores towards the chemoattractant.

-

Cell Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of migrated cells is counted in several fields of view under a microscope.

-

Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of this compound, and the IC50 value is determined.

Calcium Influx Assay

This functional assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by receptor activation.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the target Gq-coupled receptor (e.g., α1a or α1d adrenergic receptors) are plated in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are then incubated with varying concentrations of this compound.

-

Agonist Stimulation: A specific agonist for the receptor is added to the wells to stimulate calcium release.

-

Signal Detection: The fluorescence intensity is measured over time using a plate reader capable of kinetic reads.

-

Data Analysis: The increase in fluorescence upon agonist addition is quantified, and the inhibitory effect of this compound at different concentrations is used to calculate the IC50 value.

Conclusion

This compound is a potent antagonist of CCR2 with a well-defined selectivity profile. While it is highly selective for CCR2 over CCR1, it exhibits off-target activity at α1a and α1d adrenergic receptors, as well as the 5-HT1a receptor, albeit at higher concentrations than its primary target. Researchers utilizing this compound should be cognizant of these off-target effects, particularly when working with systems where these receptors are expressed and functional. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for designing experiments and interpreting data related to the pharmacological activity of this compound. A thorough understanding of its selectivity profile is essential for the accurate assessment of its therapeutic potential and for minimizing the risk of misinterpreting experimental findings.

References

- 1. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the CCL2/CCR2 Axis in Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals

Abstract: The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis that governs the trafficking of monocytes and other immune cells to sites of inflammation. This pathway is integral to the pathogenesis of a wide array of chronic and acute inflammatory diseases, including fibrotic conditions, autoimmune disorders, atherosclerosis, and neuroinflammatory diseases. Consequently, the CCL2/CCR2 axis has emerged as a major therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides an in-depth overview of CCR2's core functions, its signaling mechanisms, its role in various pathologies, and the key experimental protocols used to investigate its activity. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal inflammatory pathway.

Introduction: The CCL2/CCR2 Chemokine Axis

The recruitment of leukocytes from the bloodstream into tissues is a hallmark of inflammation. This process is tightly regulated by chemokines, a family of small cytokines that direct cell migration. The CCL2/CCR2 axis is one of the most-studied chemokine pathways due to its dominant role in orchestrating the movement of monocytes, which differentiate into macrophages and dendritic cells upon tissue entry.[1][2]

The CCR2 Receptor and Its Ligands

C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) characterized by its seven-transmembrane structure.[3] While it can bind several CC chemokines, its most important and highest-affinity ligand is CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[4][5] Other chemokines that can activate CCR2 include CCL7 (MCP-3), CCL8 (MCP-2), CCL12, and CCL13. The interaction between CCL2 and CCR2 is a primary driver for the egression of inflammatory monocytes from the bone marrow and their recruitment to inflamed tissues.

Cellular Expression of CCR2

CCR2 is most prominently expressed on "inflammatory" monocytes (Ly6Chi in mice; CD14+ in humans), which are rapidly mobilized in response to infection or injury. The receptor is also found on other immune cells, including a subset of T cells, natural killer (NK) cells, basophils, and dendritic cells, particularly under inflammatory conditions. This expression pattern underscores its central role in initiating and sustaining inflammatory responses across various tissues.

The CCR2 Signaling Pathway

Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins. This event triggers a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the p38/mitogen-activated protein kinase (MAPK) pathway. The collective activation of these pathways regulates a variety of cellular functions essential for the inflammatory response, such as chemotaxis, cell survival, proliferation, and the production of pro-inflammatory cytokines.

Core Function: Regulation of Monocyte Trafficking

The primary physiological and pathological role of the CCL2/CCR2 axis is the control of monocyte trafficking. The process can be divided into two key steps:

-

Mobilization from Bone Marrow: CCR2 signaling is essential for the egress of Ly6Chi inflammatory monocytes from the bone marrow into the peripheral circulation. Mice deficient in CCR2 exhibit monocytopenia in the blood despite having an accumulation of monocytes in the bone marrow.

-

Recruitment to Inflammatory Sites: In peripheral tissues, various cells produce CCL2 in response to inflammatory stimuli like TNF-α, IL-6, or bacterial products. This creates a chemotactic gradient that guides circulating CCR2-positive monocytes across the vascular endothelium and into the tissue, where they differentiate into macrophages or dendritic cells.

Role of CCR2 in Specific Inflammatory Diseases

The dysregulation of the CCL2/CCR2 axis is a key pathogenic feature of numerous diseases. By driving the accumulation of monocyte-derived macrophages, this pathway contributes to tissue damage, fibrosis, and chronic inflammation.

| Disease Category | Specific Disease(s) | Key Pathological Role of CCR2 | Primary Cell Type Involved | Key Findings |

| Fibrotic Diseases | Liver Fibrosis, Kidney Fibrosis, Pulmonary Fibrosis | Recruitment of macrophages to sites of tissue injury, promoting inflammation and extracellular matrix deposition. | Monocytes/Macrophages | CCR2 antagonists reduce inflammatory cell infiltration and slow the progression of fibrosis in various preclinical models. |

| CNS Disorders | Multiple Sclerosis (MS), Ischemic Stroke, Alzheimer's Disease | Mediates the entry of inflammatory monocytes into the central nervous system, exacerbating neuroinflammation and injury. | Inflammatory Monocytes (Ly6Chi) | In animal models of MS (EAE), CCR2 deficiency or blockade reduces disease severity by limiting immune cell infiltration into the brain and spinal cord. |

| Cardiovascular Diseases | Atherosclerosis, Myocardial Infarction | Drives monocyte infiltration into the arterial wall, leading to the formation of foam cells and atherosclerotic plaques. | Monocytes/Macrophages | CCR2-deficient mice show significantly reduced development of atherosclerosis and improved outcomes after myocardial infarction. |

| Autoimmune Diseases | Rheumatoid Arthritis (RA) | Recruitment of monocytes into the synovial joint, where they contribute to cartilage and bone destruction. | Monocytes/Macrophages | CCR2 and CCL2 levels are elevated in the synovial fluid of RA patients; targeting this axis is a therapeutic strategy. |

| Metabolic Diseases | Type 2 Diabetes, Obesity | Mediates macrophage infiltration into adipose tissue, causing a state of chronic, low-grade inflammation that contributes to insulin resistance. | Monocytes/Macrophages | The CCL2/CCR2 pathway has been identified as a critical link between obesity-induced inflammation and metabolic syndrome. |

CCR2 as a Therapeutic Target

Given its central role in driving inflammation, CCR2 has been a highly pursued target for drug development. The primary strategy involves the use of small-molecule antagonists that bind to the receptor and block CCL2-mediated signaling.

Rationale and Approach

By inhibiting CCR2, therapeutic antagonists aim to prevent the recruitment of inflammatory monocytes to tissues, thereby disrupting the cycle of chronic inflammation and tissue damage. A number of CCR2 antagonists have been developed and evaluated in clinical trials for diseases such as diabetic nephropathy, rheumatoid arthritis, and atherosclerosis.

Clinical Challenges

While preclinical data have been highly promising, clinical trial results with CCR2 antagonists have been moderately encouraging or, in some cases, disappointing. One significant and unexplained observation during early clinical studies was that systemic administration of CCR2 antagonists leads to a marked and persistent elevation of circulating CCL2 levels. It is now understood that this is due to the interruption of CCR2's role as a scavenger receptor; CCR2 on circulating monocytes constitutively internalizes and clears CCL2 from the blood. Blocking the receptor prevents this uptake, causing the chemokine to accumulate. This phenomenon complicates the pharmacology and dose selection for CCR2 antagonists.

Key Experimental Protocols for Studying CCR2 Function

Investigating the CCL2/CCR2 axis requires a variety of specialized in vitro and in vivo assays. The following sections detail the methodologies for several key experiments.

In Vitro Assays

This assay is the gold standard for measuring the directed migration of cells in response to a chemoattractant.

-

Principle: Quantifies the number of cells that migrate through a porous membrane from an upper chamber toward a solution containing a chemoattractant (e.g., CCL2) in a lower chamber.

-

Detailed Methodology:

-

Cell Preparation: Isolate primary monocytes from peripheral blood (e.g., using CD14 magnetic beads) or use a cell line endogenously or exogenously expressing CCR2. Resuspend cells in serum-free or low-serum medium at a concentration of 1-2 x 106 cells/mL.

-

Chamber Assembly: Place a polycarbonate membrane (typically with 5 µm pores for monocytes) into a multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber).

-

Loading: Add the chemoattractant (e.g., CCL2 at various concentrations, typically 1-100 ng/mL) diluted in chemotaxis medium to the lower wells. Add the cell suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-120 minutes to allow for cell migration.

-

Analysis: After incubation, remove the membrane. Scrape non-migrated cells from the top surface. Fix and stain the membrane (e.g., with Diff-Quik stain). Count the cells that have migrated to the underside of the membrane using a microscope. Data are often expressed as a "migration index," which is the fold increase in migration over the medium-only control.

-

This assay is used to determine the affinity (Kd or Ki) of ligands (agonists or antagonists) for the CCR2 receptor.

-

Principle: Competes a test compound against a radiolabeled ligand with known affinity for CCR2. The amount of radioligand displaced is proportional to the affinity of the test compound.

-

Detailed Methodology:

-

Membrane Preparation: Use membranes from cells overexpressing CCR2 (e.g., HEK293 or CHO cells). Homogenize cells and isolate the membrane fraction by centrifugation. Measure protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, incubate a fixed amount of cell membranes (e.g., 10 µg protein) with a constant concentration of a radiolabeled CCR2 antagonist (e.g., [3H]CCR2-RA-[R]).

-

Competition: Add increasing concentrations of the unlabeled test compound to the wells.

-

Incubation: Incubate the plate for 1-2 hours at 25°C to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate receptor-bound radioligand from free radioligand. Wash the filters to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC50, which can be converted to an inhibition constant (Ki).

-

In Vivo Models

This model creates a synovium-like cavity to study leukocyte recruitment in vivo.

-

Principle: A subcutaneous air pouch is created on the dorsum of a mouse. Injection of an inflammatory stimulus into the pouch induces local chemokine production and leukocyte infiltration, which can be quantified.

-

Detailed Methodology:

-

Pouch Formation: Inject 3 mL of sterile air subcutaneously on the back of a mouse. Three days later, re-inflate the pouch with 2 mL of sterile air to maintain the space.

-

Induction of Inflammation: On day 6, inject an inflammatory agent (e.g., LPS or oxidized phospholipids) into the pouch.

-

Sample Collection: At a defined time point (e.g., 4 to 24 hours later), euthanize the mouse and lavage the pouch with sterile saline to collect the exudate and infiltrating cells. The pouch lining tissue can also be excised.

-

Analysis: Perform a total cell count on the lavage fluid. Use flow cytometry to phenotype the recruited cells (e.g., neutrophils vs. monocytes/macrophages). Measure chemokine and cytokine levels in the lavage fluid by ELISA. Analyze gene expression in the pouch tissue by qPCR.

-

Quantitative Data and Analysis

The following table summarizes key quantitative parameters associated with the experimental protocols described.

| Assay Type | Parameter Measured | Typical Reagents & Concentrations | Expected Result with Active Compound | Quantitative Metric |

| Chemotaxis Assay | Cell Migration | Recombinant human/mouse CCL2 (1-100 ng/mL) | Increased cell count in lower chamber | Migration Index; EC50 |

| Radioligand Binding | Receptor Affinity | [3H]-labeled CCR2 antagonist (~5 nM) | Displacement of radioligand | Ki or IC50 (nM) |

| ELISA | Protein Concentration | Serum, plasma, or cell supernatant | Detection of CCL2 protein | Concentration (pg/mL or ng/mL) |

| qPCR | mRNA Expression | RNA from cells or tissues | Change in CCR2 or CCL2 gene expression | Relative Quantification (Fold Change) |

| Flow Cytometry | Cell Surface Expression | Fluorochrome-conjugated anti-CCR2 antibody | Percentage of CCR2+ cells; Mean Fluorescence Intensity (MFI) | % Positive Cells; MFI |

Conclusion and Future Perspectives

The CCL2/CCR2 signaling axis remains a cornerstone of inflammatory responses, playing a pivotal role in the recruitment of monocytes to sites of injury and disease. Its involvement is well-documented across a multitude of inflammatory conditions, solidifying its status as a high-value therapeutic target. While the clinical development of CCR2 antagonists has faced challenges, including the complexities of chemokine biology and the paradoxical elevation of plasma CCL2, the therapeutic principle remains sound.

Future research will likely focus on developing novel therapeutic strategies, such as biased agonists or antagonists that selectively modulate downstream signaling, or combination therapies that target both CCR2 and other inflammatory pathways. A deeper understanding of the receptor's scavenging function and the implications of ligand elevation will be critical for the successful clinical translation of CCR2-targeted therapies. The continued application of the robust experimental protocols detailed in this guide will be essential for advancing our knowledge and ultimately harnessing the therapeutic potential of modulating this critical inflammatory axis.

References

- 1. Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 5. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

The CCR2 Antagonist RS102895: A Technical Guide for Studying Monocyte Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the C-C chemokine receptor 2 (CCR2) antagonist, RS102895, and its application in the study of monocyte chemotaxis. This document outlines the molecular interactions, signaling pathways, and detailed experimental protocols relevant to utilizing this compound as a tool to investigate the crucial role of the CCL2/CCR2 axis in immunology and drug discovery.

Introduction to the CCL2/CCR2 Axis and Monocyte Chemotaxis

Monocyte chemotaxis is a fundamental process in the innate immune response, inflammation, and the pathogenesis of various diseases, including atherosclerosis, rheumatoid arthritis, and cancer. This directed migration of monocytes from the bloodstream into tissues is primarily orchestrated by the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate receptor, CCR2. The interaction between CCL2 and CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events that culminate in cellular polarization and migration towards the chemokine gradient.

This compound: A Potent and Selective CCR2 Antagonist

This compound is a small molecule antagonist that selectively binds to CCR2, thereby inhibiting the downstream signaling induced by CCL2. Its utility in research lies in its ability to specifically block this interaction, allowing for the elucidation of the physiological and pathological roles of the CCL2/CCR2 axis.

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been characterized through various in vitro assays. The following table summarizes key quantitative data for this compound and its off-target activities.

| Target | Assay Type | Parameter | Value (nM) |

| CCR2 | Radioligand Binding | IC50 | 360 |

| CCR1 | Radioligand Binding | IC50 | >10,000 |

| Human α1a Adrenergic Receptor | Radioligand Binding | IC50 | 130 |

| Human α1d Adrenergic Receptor | Radioligand Binding | IC50 | 320 |

| Rat 5-HT1a Receptor | Radioligand Binding | IC50 | 470 |

Table 1: In vitro inhibitory activity of this compound against CCR2 and other receptors.

The CCL2/CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This event triggers multiple downstream signaling cascades that are essential for monocyte chemotaxis.

Caption: CCL2/CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Studying Monocyte Chemotaxis

The following protocols provide a detailed methodology for assessing the effect of this compound on monocyte chemotaxis in vitro. The Boyden chamber assay is the most widely used method for this purpose.

Materials and Reagents

-

Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Recombinant human CCL2/MCP-1

-

This compound hydrochloride

-

Boyden chamber apparatus (e.g., 24-well or 96-well format) with polycarbonate membranes (5 µm pore size)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Experimental Workflow

The general workflow for a monocyte chemotaxis assay using this compound is depicted below.

Caption: Experimental workflow for a monocyte chemotaxis inhibition assay.

Detailed Step-by-Step Protocol

-

Cell Culture and Preparation:

-

Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS and antibiotics. Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

-

Alternatively, isolate primary human monocytes from peripheral blood using standard density gradient centrifugation followed by positive or negative selection methods.

-

Prior to the assay, wash the cells and resuspend them in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI 1640 to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

-

Reconstitute recombinant human CCL2 in sterile water or PBS containing 0.1% BSA to create a stock solution. Prepare serial dilutions in serum-free RPMI 1640. A typical concentration range to test for optimal chemotaxis is 1-100 ng/mL, with 10-50 ng/mL often being optimal.[1]

-

-

Chemotaxis Assay:

-

Pre-incubation: In a separate tube, incubate the monocyte suspension with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

Setting up the Boyden Chamber:

-

Add serum-free RPMI 1640 containing the desired concentration of CCL2 to the lower wells of the Boyden chamber. Include a negative control well with serum-free medium only.

-

Carefully place the polycarbonate membrane (5 µm pore size) over the lower wells, ensuring no air bubbles are trapped.

-

Add the pre-incubated monocyte suspension to the upper chamber of each well.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 90 minutes to 4 hours. The optimal incubation time may need to be determined empirically.

-

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber.

-

Gently scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain (e.g., Diff-Quik or crystal violet).

-

Alternatively, for a more high-throughput method, pre-label the cells with a fluorescent dye like Calcein-AM. After the migration period, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Count the number of migrated cells in several high-power fields for each membrane and calculate the average.

-

-